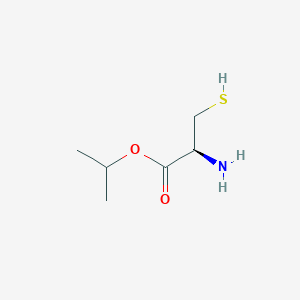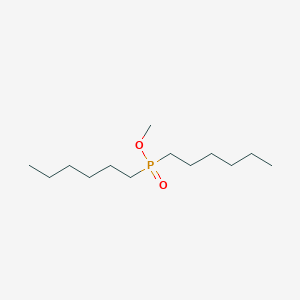
Methyl dihexylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl dihexylphosphinate is an organophosphorus compound with the chemical formula C13H29O2P It is a member of the phosphinate family, which are characterized by the presence of a phosphorus atom bonded to two alkyl or aryl groups and an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl dihexylphosphinate can be synthesized through the reaction of dihexylphosphinic acid with methanol in the presence of a dehydrating agent. The reaction typically proceeds as follows: [ \text{(C6H13)2P(O)OH} + \text{CH3OH} \rightarrow \text{(C6H13)2P(O)OCH3} + \text{H2O} ] The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl dihexylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate to phosphine.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl dihexylphosphinate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological phosphorus metabolism.
Industry: It is used in the synthesis of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of methyl dihexylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may also interact with cellular membranes and affect signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl diphenylphosphinate: Similar in structure but with phenyl groups instead of hexyl groups.
Diethyl methylphosphonate: Contains ethyl groups instead of hexyl groups.
Dimethyl phenylphosphonite: Contains methyl and phenyl groups.
Uniqueness
Methyl dihexylphosphinate is unique due to its long alkyl chains, which can impart different physical and chemical properties compared to its shorter-chain or aromatic counterparts. These properties can influence its solubility, reactivity, and interactions with other molecules.
Propiedades
Número CAS |
476488-09-2 |
|---|---|
Fórmula molecular |
C13H29O2P |
Peso molecular |
248.34 g/mol |
Nombre IUPAC |
1-[hexyl(methoxy)phosphoryl]hexane |
InChI |
InChI=1S/C13H29O2P/c1-4-6-8-10-12-16(14,15-3)13-11-9-7-5-2/h4-13H2,1-3H3 |
Clave InChI |
MTGWONIJIFHDQA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCP(=O)(CCCCCC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14252053.png)
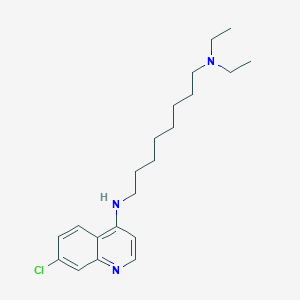
![Methanone, (4-methylphenyl)[1-(3-quinolinylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14252061.png)
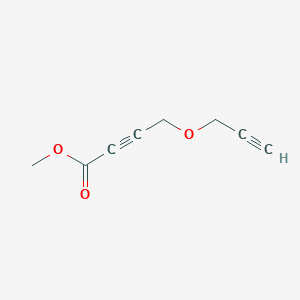
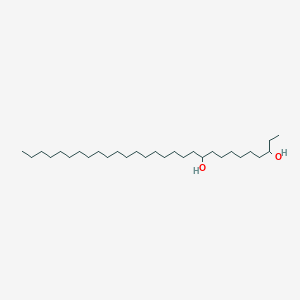
![5-({4-[(2S,4S)-4-Hydroxy-2-methyloxan-4-yl]thiophen-2-yl}sulfanyl)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14252076.png)
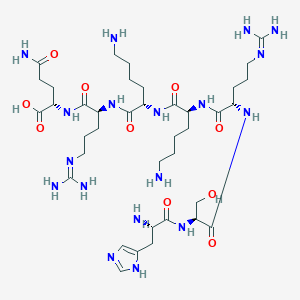
![5-Nitro-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B14252080.png)
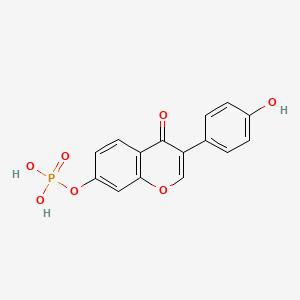
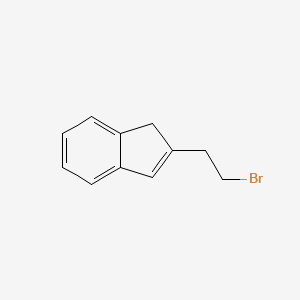

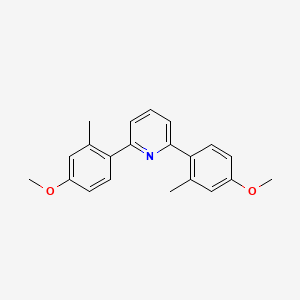
![2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl-](/img/structure/B14252128.png)
